Nickel sulfate

Vue d'ensemble

Description

It is a highly soluble blue-green crystalline solid that is commonly used as a source of nickel ions for electroplating . Nickel sulfate occurs naturally as the mineral morenosite and is produced as a by-product of nickel mining and smelting . It is used in various applications, including electroplating, battery manufacturing, and as a chemical intermediate in the production of other nickel compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel sulfate can be synthesized in laboratories by dissolving nickel oxide in sulfuric acid. The reaction produces a concentrated solution of this compound heptahydrate, which, upon heating, yields crystalline this compound hexahydrate . The general reaction is as follows: [ \text{NiO} + \text{H}_2\text{SO}_4 \rightarrow \text{NiSO}_4 \cdot 6\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves the hydrometallurgical processing of nickel ores and the recycling of nickel-containing products . The process includes dissolving nickel oxide in hot, dilute sulfuric acid in a sealed reactor, with oxygen introduced to maintain constant temperature and pressure . The resulting concentrated this compound solution is then crystallized to form blue crystalline this compound . Impurities are removed by treating the crystals with a diluted solution of barium carbonate .

Analyse Des Réactions Chimiques

Thermal Decomposition

Nickel sulfate undergoes thermal decomposition at elevated temperatures:

-

Anhydrous NiSO₄ decomposes at 848°C to form nickel oxide (NiO) and sulfur trioxide (SO₃):

-

Hydrated forms (e.g., hexahydrate NiSO₄·6H₂O) lose water molecules at 103°C , transitioning to anhydrous NiSO₄ .

| Form | Decomposition Temperature | Products |

|---|---|---|

| Anhydrous NiSO₄ | 848°C | NiO, SO₃ |

| Hexahydrate | 103°C | Anhydrous NiSO₄, H₂O |

With Hydrochloric Acid

NiSO₄ reacts with HCl to produce nickel chloride and sulfuric acid:

With Sodium Hydroxide

Precipitation of nickel hydroxide occurs:

-

Excess NH₃ dissolves the precipitate, forming a deep-blue hexaamminenickel(II) complex:

Double Salt Formation

NiSO₄ forms isomorphous double sulfates with alkali metals or ammonium:

These salts share structural similarities with Fe²⁺, Co²⁺, and Mg²⁺ sulfates .

Hydration and Phase Transitions

NiSO₄ exhibits polymorphism depending on hydration state and temperature:

-

Hexahydrate (α-NiSO₄·6H₂O) : Blue tetragonal crystals stable above 53.3°C .

-

Heptahydrate (NiSO₄·7H₂O) : Green rhombohedral crystals stable below 30.7°C .

| Hydrate | Crystal System | Stability Range | Color |

|---|---|---|---|

| α-NiSO₄·6H₂O | Tetragonal | >53.3°C | Blue |

| β-NiSO₄·6H₂O | Monoclinic | >53.3°C | Emerald-green |

| NiSO₄·7H₂O | Rhombohedral | <30.7°C | Green |

Key Research Finding : Magnesium inhibits α-NiSO₄·6H₂O formation, stabilizing β-NiSO₄·6H₂O and NiSO₄·7H₂O during crystallization .

Redox and Incompatibility Reactions

Applications De Recherche Scientifique

Electroplating

Nickel sulfate is a critical component in electroplating, where it is used to deposit a layer of nickel onto various metal surfaces. This process enhances the corrosion resistance, durability, and aesthetic appeal of products such as automotive parts and electronic components.

- Key Benefits:

- Provides a protective coating that prevents rust and corrosion.

- Improves surface hardness and wear resistance.

- Case Study:

A study on the use of this compound in electroplating processes demonstrated significant improvements in the lifespan of automotive components due to enhanced corrosion resistance .

Battery Manufacturing

This compound plays a vital role in the production of nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. These batteries are widely used in portable electronics and electric vehicles.

-

Key Benefits:

- Acts as a precursor for nickel hydroxide in battery electrodes.

- Contributes to higher energy density and longer cycle life.

- Data Table: Battery Performance Metrics

| Battery Type | This compound Contribution | Energy Density (Wh/kg) | Cycle Life (Cycles) |

|---|---|---|---|

| NiCd | Precursor for Ni(OH)₂ | 40-60 | 500-1000 |

| NiMH | Precursor for Ni(OH)₂ | 60-120 | 300-500 |

Agriculture

In agriculture, this compound is utilized as a micronutrient in fertilizers. It aids in plant growth by facilitating nitrogen metabolism.

-

Key Benefits:

- Enhances seed germination and overall plant health.

- Improves nitrogen fixation in legumes.

-

Case Study:

Research on soybean plants showed that nickel application via soil treatment resulted in a yield increase of up to 1161 kg/ha, demonstrating its effectiveness as a micronutrient .

Catalysis and Chemical Industry

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. It is also used as a precursor for other nickel compounds.

- Key Benefits:

- Facilitates chemical transformations efficiently.

- Supports the production of nickel-based chemicals like nickel oxide.

Textile Industry

In textile manufacturing, this compound is employed as a mordant in dyeing processes, improving dye adherence to fabrics.

- Key Benefits:

- Enhances color fastness and vibrancy of dyes.

Wood Preservation

This compound can be used in wood treatment processes to protect against decay and insect damage.

- Key Benefits:

- Extends the lifespan of wood products through effective preservation techniques.

Analytical Chemistry

This compound is utilized as a reagent for various analytical tests, aiding in the detection of specific ions and compounds.

Laboratory Research

In laboratory settings, this compound serves as a source of nickel ions for various experiments and chemical research projects.

Mécanisme D'action

Nickel sulfate exerts its effects through various molecular targets and pathways:

Electroplating:

- Nickel ions from this compound solution are reduced to nickel metal on the substrate surface during electroplating .

Allergenic Testing:

- This compound is used to test for nickel allergies by inducing a localized allergic reaction on the skin .

Carcinogenic Properties:

Comparaison Avec Des Composés Similaires

Nickel sulfate can be compared with other similar compounds such as cobalt sulfate, copper sulfate, and iron sulfate:

Cobalt Sulfate:

- Similar to this compound, cobalt sulfate is used in electroplating and battery manufacturing .

- Cobalt sulfate has a pink color, whereas this compound is blue-green .

Copper Sulfate:

- Copper sulfate is used in agriculture as a fungicide and in electroplating .

- Copper sulfate is blue in color, while this compound is blue-green .

Iron Sulfate:

- Iron sulfate is used in water treatment and as a fertilizer .

- Iron sulfate is green in color, whereas this compound is blue-green .

This compound is unique due to its specific applications in nickel-rich cathode materials for lithium-ion batteries and its use in allergenic testing .

Activité Biologique

Nickel sulfate (NiSO₄) is a water-soluble nickel compound widely used in various industrial applications, including electroplating, battery manufacturing, and as a catalyst. Its biological activity has garnered significant attention due to its potential toxicological effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and implications for human health.

This compound exhibits various biological activities that can influence cellular functions and induce toxicity. Key mechanisms include:

- Inhibition of Enzymatic Activity : Nickel ions can bind to cellular membranes and inhibit enzymes critical for cellular metabolism. For instance, studies have shown that this compound inhibits sulfur dioxygenase and sulfite oxidase in Thiabacillus thiooxidans, leading to reduced cell growth .

- Genotoxic Effects : Nickel compounds, including this compound, have been classified as clastogenic agents, meaning they can cause chromosomal damage. Research indicates that exposure to this compound induces chromosomal aberrations in mammalian cells .

- Immune System Modulation : this compound exposure has been linked to alterations in immune responses. Studies have reported increased macrophage activity and changes in lymphoid tissue following inhalation exposure in animal models .

Toxicological Profile

The toxicological effects of this compound have been extensively studied through various animal models. Below is a summary of findings from key studies:

Case Study Example

A notable case involved a worker exposed to aerosolized this compound during metal arc spraying. The individual developed acute respiratory distress syndrome (ARDS) after significant inhalation exposure over a short period. Histological examinations revealed severe lung damage and renal tubular necrosis . This case underscores the acute toxicity associated with high levels of this compound exposure.

Carcinogenic Potential

The carcinogenic potential of nickel compounds has been a subject of extensive research. A comparative study indicated that while some nickel compounds like nickel subsulfide and nickel oxide are associated with increased cancer risk in animals, this compound did not show similar carcinogenic effects under the same exposure conditions . This suggests that the carcinogenicity of nickel may depend on the specific chemical form rather than nickel itself.

Pharmacokinetics

Nickel absorption varies based on the route of exposure:

- Oral Absorption : this compound shows significant absorption when ingested, with studies indicating that up to 33.8% can be absorbed depending on solubility .

- Inhalation : Inhaled nickel particles deposit primarily in the lungs and can cause local inflammatory responses. Studies indicate that even low concentrations can lead to macrophage activation and lung tissue alterations .

Propriétés

IUPAC Name |

nickel(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQLOGILCSXPEA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

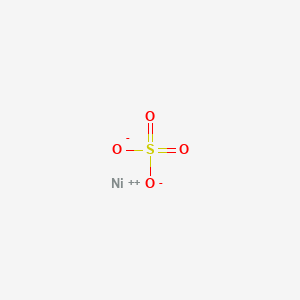

[O-]S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSO4, NiO4S | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nickel sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-97-0 (hexahydrate), 10101-98-1 (heptahydrate), 14701-22-5 (Parent) | |

| Record name | Nickel sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023787 | |

| Record name | Nickel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline], YELLOW-TO-GREEN CRYSTALS. | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

27.3 to 27.7 % weight % at 68 °F (NTP, 1992), VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/, 29.3 G/100 CC WATER @ 0 °C, 83.7 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, 0.11% WT IN METHANOL @ 35 °C, For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.01 g/cu cm, Density: 2.03 g/cu cm /Hexahydrate/, 3.7 g/cm³ | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Inhibition of tanned red cell hemagglutination reactions indicated the presence of specific antibody in the patient's serum. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green-yellow crystals, Pale green | |

CAS No. |

7786-81-4, 10101-97-0 | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICKEL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FLT4T3WUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1558 °F (decomposes) (NTP, 1992), Decomposes @ 840 °C, No melting point; decomposes at 848 °C | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known toxic effects of nickel sulfate on the reproductive system?

A1: Studies have shown that this compound can negatively impact both male and female reproductive systems. In male rats, this compound exposure led to reduced testicular weight, decreased sperm count and motility, and altered sperm morphology. [] It can also inhibit the activity of testicular steroidogenic enzymes, leading to altered testosterone production. [] In female rats, this compound exposure can decrease the number of superovulation and surviving ovum, potentially by increasing nitric oxide synthase (NOS) activity and nitric oxide (NO) content in the ovary. []

Q2: How does this compound induce oxidative stress in cells?

A2: this compound can induce oxidative stress in various cells, including testicular cells. Studies show that exposure to this compound leads to increased lipid peroxidation (LPO) and reactive oxygen species (ROS) levels in the mitochondria and microsomes of rat testicular cells. [] This is accompanied by a decrease in the total antioxidant capacity (T-AOC) of these cells, suggesting that this compound disrupts the balance between oxidant and antioxidant systems. []

Q3: What are the potential protective effects of lycopene against this compound-induced genotoxicity?

A3: Lycopene, a potent antioxidant, has demonstrated protective effects against this compound's genotoxic effects. Studies in rats have shown that lycopene pretreatment significantly reduces the frequency of micronucleated polychromatic erythrocytes (MNPCE) in bone marrow, a marker of genotoxicity, induced by this compound. []

Q4: Can L-ascorbic acid mitigate nickel-induced damage?

A4: L-ascorbic acid (Vitamin C) has shown promise in counteracting some of the negative effects of this compound. Co-administration of L-ascorbic acid with this compound in rats has been observed to improve serum lipid profiles that were adversely affected by nickel exposure. [] Additionally, L-ascorbic acid treatment helped prevent liver damage, as evidenced by reduced fatty changes, vacuolization, and Kupffer cell hypertrophy. []

Q5: Does metallothionein offer any protection against this compound-induced kidney damage?

A5: Research suggests that metallothionein (MT) can protect against nickel-induced kidney damage. In mice exposed to this compound, MT treatment effectively reduced serum blood urea nitrogen (BUN) and creatinine (CRE) levels, which are indicators of kidney function. [] MT also exhibited antioxidant effects by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) content in the kidneys. []

Q6: Can this compound form a stable complex with sorbitol?

A7: Yes, this compound can form a semisolid complex with sorbitol. This complex has optical properties similar to a saturated this compound solution, but with the advantage of being a solid. [] The complex shows good stability, with only a slight decrease in transmittance observed after three years. []

Q7: How stable is the semisolid this compound-sorbitol complex over time?

A8: While initially stable, the semisolid this compound-sorbitol complex exhibits a decrease in transmittance after nine years due to the development of an absorption band at 2850 Å. [] This band is related to a temperature-sensitive band observed in aqueous solutions of pure this compound. []

Q8: What is the role of this compound in acid catalysis?

A9: this compound supported on aluminum oxide-zirconium oxide (NiSO4/Al2O3-ZrO2) demonstrates catalytic activity in acid-catalyzed reactions, including 2-propanol dehydration and cumene dealkylation. [] The catalytic activity is linked to the catalyst's acidity, which can be enhanced by adding a small amount of aluminum oxide. []

Q9: How does the addition of aluminum oxide to a this compound/zirconium oxide catalyst influence its catalytic activity?

A10: Adding a small amount of aluminum oxide (up to 5 mol%) to a this compound/zirconium oxide catalyst (NiSO4/ZrO2) significantly improves its catalytic activity in both 2-propanol dehydration and cumene dealkylation. This enhancement is attributed to the interaction between aluminum oxide and zirconium oxide, leading to increased acidity, improved thermal stability, and a shift in the phase transition temperature of zirconium oxide. []

Q10: How can we recover valuable materials from industrial waste streams containing this compound?

A12: Eutectic Freeze Crystallization (EFC) is a promising technology for recovering valuable materials like this compound and fresh water from industrial waste streams. This energy-efficient method allows for the separation of salts and water at low temperatures, reducing energy costs and minimizing environmental impact. []

Q11: What are the advantages and disadvantages of using this compound as the main salt in electroless Ni-P coating compared to basic this compound?

A13: Both this compound (NiSO4) and basic this compound (NiCO3·2Ni(OH)2·4H2O) can be used as the main salt in electroless Ni-P coatings on AZ31B magnesium alloy. While both baths produce compact and uniform coatings with similar phosphorus content, the morphology and corrosion resistance differ slightly. The coating from the this compound bath exhibits a more uniform and compact structure with smaller grains, resulting in a more positive corrosion potential and better corrosion resistance compared to the coating from the basic this compound bath. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.